(3-Chloro-4-methoxyphenyl)methanethiol

Description

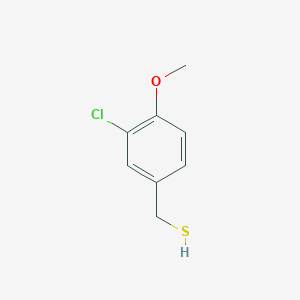

(3-Chloro-4-methoxyphenyl)methanethiol is a sulfur-containing aromatic compound characterized by a methoxy (-OCH₃) group at the 4-position and a chlorine atom at the 3-position of the benzene ring, with a methylthio (-SCH₃) substituent attached to the benzylic carbon.

Properties

IUPAC Name |

(3-chloro-4-methoxyphenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTHPHKTDGQZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492871 | |

| Record name | (3-Chloro-4-methoxyphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63550-21-0 | |

| Record name | (3-Chloro-4-methoxyphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methoxyphenyl)methanethiol typically involves the introduction of the thiol group to a pre-existing aromatic ring structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (3-Chloro-4-methoxyphenyl)methanol, is treated with a thiolating agent like thiourea or hydrogen sulfide under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the thiol group. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The chloro and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions. Reagents like bromine or nitric acid can introduce new substituents to the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Bromine, nitric acid, and other electrophiles in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Brominated, nitrated, or other substituted aromatic compounds.

Scientific Research Applications

(3-Chloro-4-methoxyphenyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity through thiol-disulfide exchange reactions.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxyphenyl)methanethiol involves its ability to interact with nucleophiles and electrophiles due to the presence of the thiol group. The thiol group can form covalent bonds with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions. This interaction can modulate the activity of these targets, leading to various biological effects. The chloro and methoxy groups on the aromatic ring also contribute to the compound’s reactivity and specificity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s electronic and steric profile can be compared to related derivatives:

- Steric Considerations : The planar benzene ring minimizes steric hindrance compared to bulky cyclohexane-based sulfides (e.g., 2-chloro-4-tert-butylcyclohexyl methyl sulfide), which exhibit restricted conformational flexibility .

Key Research Findings and Data

Reactivity in Alkylation Reactions

- Example: In the synthesis of 4-(benzyloxy)-3-phenethoxyphenol (C3), meta-chloroperoxybenzoic acid and KOH were used to oxidize and deprotect intermediates . For (3-Chloro-4-methoxyphenyl)methanethiol, analogous oxidation could yield sulfonic acid derivatives, though chlorine stability under basic conditions requires verification.

Thermodynamic and Kinetic Data

- Growth Inhibition : Methanethiol at 15 µM delays microbial growth (µ = 0.043 h⁻¹ vs. 0.060 h⁻¹ in controls) . The target compound’s bioactivity may differ due to reduced volatility and increased aromaticity.

Biological Activity

(3-Chloro-4-methoxyphenyl)methanethiol is an organic compound with the molecular formula C8H9ClOS. It features a chloro group, a methoxy group, and a thiol group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its thiol group, which can interact with various biological molecules through nucleophilic and electrophilic reactions. The thiol group allows the compound to form covalent bonds with proteins and enzymes via thiol-disulfide exchange reactions, potentially modulating their activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic ring enhances its reactivity and specificity in biochemical interactions.

Antioxidant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method have shown that certain derivatives possess antioxidant activity greater than that of ascorbic acid, suggesting that this compound may also exhibit similar protective effects against oxidative stress .

Anticancer Properties

In vitro studies have demonstrated that compounds related to this compound possess anticancer activity. For example, tests against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines showed that some derivatives were more cytotoxic to U-87 cells compared to MDA-MB-231 cells. This indicates a potential application in cancer therapeutics, warranting further investigation into the specific mechanisms involved .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Minimum inhibitory concentration (MIC) values were reported to be below 100 µM for several tested strains, indicating significant antimicrobial potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (3-Chloro-4-methylphenyl)methanethiol | Methyl group instead of methoxy | Moderate anticancer and antimicrobial activities |

| (4-Methoxyphenyl)methanethiol | Lacks chloro group | Lower reactivity; limited biological applications |

| (3-Chlorophenyl)methanethiol | Lacks methoxy group | Different chemical properties; less biological data |

This table illustrates how variations in substituents can significantly influence the biological activities of these compounds.

Study on Antioxidant and Anticancer Activity

A study published in MDPI explored novel derivatives related to this compound, assessing their antioxidant and anticancer activities using various assays. The findings indicated that specific derivatives exhibited IC50 values significantly lower than standard antioxidants, showcasing their potential as therapeutic agents in oxidative stress-related conditions and cancer treatment .

Evaluation of Antimicrobial Effects

Another research article highlighted the antimicrobial effects of compounds similar to this compound. The study involved testing against multiple bacterial strains with results showing effective inhibition at low concentrations. This underscores the relevance of this compound in developing new antimicrobial agents amidst rising antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.